molecular formula C17H10N2O5 B5608661 4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile

4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile

Cat. No. B5608661
M. Wt: 322.27 g/mol
InChI Key: PVYOAMQMNQMESL-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile is a compound related to the chromene and benzonitrile chemical groups. Compounds in this family have been studied for their unique chemical structures and properties.

Synthesis Analysis

The synthesis of related chromene compounds often involves domino reactions and can yield various functionalized derivatives. For instance, functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans have been synthesized from 3-nitro-2-(trifluoromethyl)-2H-chromenes (Korotaev, Barkov, & Sosnovskikh, 2013).

Molecular Structure Analysis

The molecular structures of chromene derivatives have been extensively studied using techniques like X-ray diffraction. These studies reveal details about the geometric parameters and conformation of the molecules (Sharma et al., 2015).

Chemical Reactions and Properties

Chromenes undergo various chemical reactions, including domino reactions and cycloadditions. The reactivity and regiochemistry of these reactions can be influenced by factors like the presence of nitro groups and other substituents (Dorostkar-Ahmadi et al., 2011).

Physical Properties Analysis

The physical properties of chromene derivatives can be affected by their molecular structure. For instance, the conformation of the central linker in bisbenzonitrile derivatives significantly influences their molecular packing and stability (Maciejewska, Wolska, & Żabiński, 2008).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity and interaction with other molecules, can be complex. Studies have shown various interactions, including hydrogen bonding and electron-withdrawing effects, which play a significant role in determining the chemical behavior of chromene and benzonitrile derivatives (Graneek, Bailey, & Schnell, 2018).

Future Directions

The study of coumarin derivatives is a very active field of research due to their wide range of biological activities. Future research could involve the synthesis of new derivatives and the investigation of their potential uses in medicine and other fields .

properties

IUPAC Name

4-(4-methyl-2-oxochromen-6-yl)oxy-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c1-10-6-17(20)24-15-5-3-12(8-13(10)15)23-16-4-2-11(9-18)7-14(16)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYOAMQMNQMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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